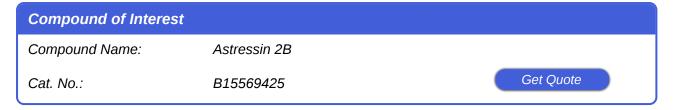


Astressin 2B: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). This synthetic peptide is a valuable tool for investigating the physiological and pathological roles of the CRF2 signaling pathway, which is implicated in a variety of processes including stress response, anxiety, gastrointestinal function, and cardiovascular regulation. This document provides detailed information on Astressin 2B suppliers, its biochemical properties, and comprehensive protocols for its use in key in vitro and in vivo experiments.

Supplier and Catalog Information

Astressin 2B is commercially available from several reputable suppliers. The following table summarizes key catalog information to aid in product selection and experimental planning.



Supplier	Catalog Number	Purity	Formulation	Storage
R&D Systems / Tocris Bioscience	2391	≥95%	Lyophilized solid	Store at -20°C
MedchemExpres s	HY-P1108	≥95%	Lyophilized solid	Store at -20°C to -80°C
GlpBio	GC15720	≥95%	Lyophilized solid	Store at -20°C
TargetMol	T4539	≥95%	Lyophilized solid	Store at -20°C
United States Biological	A2620-25	Not specified	Lyophilized solid	Store at -20°C
AbMole BioScience	M4133	≥95%	Lyophilized solid	Store at -20°C
RS Synthesis	Not specified	Not specified	Lyophilized solid	Not specified

Note: Purity, formulation, and storage conditions may vary by lot. Always refer to the supplier's certificate of analysis and product datasheet for the most accurate information.

Physicochemical and Biological Properties

Property	Value	Reference
Molecular Weight	~4041.7 g/mol	[1][2]
CAS Number	681260-70-8	[1][2]
IC50 (CRF2)	1.3 nM	[1][2]
IC50 (CRF1)	>500 nM	[1][2]
Solubility	Soluble in water	[1][2]

Astressin 2B exhibits high selectivity for the CRF2 receptor over the CRF1 receptor, making it an excellent tool for dissecting the specific functions of CRF2 signaling pathways.



Signaling Pathway

Astressin 2B acts by competitively blocking the binding of endogenous CRF2 receptor agonists, such as Urocortin II and Urocortin III. The CRF2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA), which in turn modulates gene expression and cellular function.



Click to download full resolution via product page

CRF2 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments utilizing **Astressin 2B**.

In Vitro Experiment: cAMP Inhibition Assay

This assay determines the ability of **Astressin 2B** to inhibit the production of cAMP stimulated by a CRF2 receptor agonist.

Materials:

- HEK293 cells stably expressing the human CRF2 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).

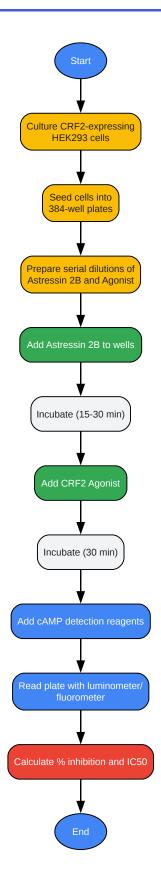


- Astressin 2B.
- CRF2 receptor agonist (e.g., Urocortin II or Urocortin III).
- Forskolin (optional, for amplifying the cAMP signal).
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
- 384-well white opaque plates.
- Plate reader compatible with the chosen cAMP assay kit.

Protocol:

- Cell Culture: Culture the CRF2-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
- Cell Seeding: Harvest the cells and seed them into 384-well white opaque plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C.
- Compound Preparation: Prepare a stock solution of Astressin 2B in water or a suitable buffer. Perform a serial dilution to obtain a range of concentrations for the dose-response curve. Also, prepare a stock solution of the CRF2 agonist.
- Assay Procedure: a. Remove the culture medium from the wells. b. Add 10 μL of Astressin
 2B at various concentrations to the wells. c. Incubate for 15-30 minutes at room temperature.
 d. Add 10 μL of the CRF2 agonist at a concentration that elicits a submaximal response (e.g., EC80). e. Incubate for 30 minutes at room temperature.
- cAMP Detection: Add the cAMP assay reagents according to the manufacturer's instructions.
- Data Acquisition: Read the plate using a compatible plate reader.
- Data Analysis: Calculate the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of Astressin 2B. Plot the percentage of inhibition against the log of the Astressin 2B concentration to determine the IC50 value.





Click to download full resolution via product page

In Vitro cAMP Inhibition Assay Workflow



In Vivo Experiment: Gastric Emptying Assay in Rats

This assay evaluates the effect of **Astressin 2B** on gastric emptying, a process known to be modulated by CRF2 receptor activation.

Materials:

- Male Sprague-Dawley rats (200-250 g).
- Astressin 2B.
- Vehicle (e.g., sterile saline).
- Phenol red solution (0.5 mg/mL in 1.5% methylcellulose).
- 0.1 N NaOH.
- Spectrophotometer.
- · Oral gavage needles.
- Surgical instruments.

Protocol:

- Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one
 week. Fast the rats for 18-24 hours before the experiment, with free access to water.
- Drug Administration: Administer Astressin 2B (e.g., 10-100 μg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Test Meal Administration: After a predetermined time following drug administration (e.g., 15-30 minutes), administer 1.5 mL of the phenol red solution to each rat via oral gavage.
- Gastric Emptying Period: Allow a 20-minute period for gastric emptying.
- Stomach Collection: Euthanize the rats and immediately clamp the pylorus and cardia of the stomach. Carefully excise the stomach.

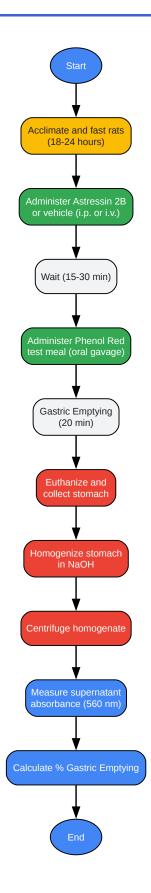
Methodological & Application





- Sample Processing: a. Place each stomach in a tube containing 25 mL of 0.1 N NaOH and homogenize. b. Let the homogenate stand for 1 hour at room temperature. c. Centrifuge the homogenate at 3000 rpm for 10 minutes.
- Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.
- Data Analysis: a. A control group of rats is euthanized immediately after gavage to determine
 the initial amount of phenol red administered. b. Calculate the percentage of gastric
 emptying using the following formula: % Gastric Emptying = (1 (Absorbance of test group /
 Absorbance of control group)) * 100





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Astressin 2B: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569425#astressin-2b-supplier-and-catalog-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com